Cas no 2090987-68-9 (methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate)

Methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core functionalized with an amino group at the 3-position, an iodo substituent at the 5-position, and a methyl ester at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both amino and iodo groups allows for further functionalization via cross-coupling reactions or nucleophilic substitutions. The methyl ester enhances solubility and reactivity in various synthetic pathways. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for researchers in medicinal chemistry and material science.
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate structure
2090987-68-9 structure
Product Name:methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
CAS No:2090987-68-9
MF:C10H8INO2S
MW:333.145493507385
MDL:MFCD29163655
CID:5183634
PubChem ID:131369408
Update Time:2025-11-05

methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-amino-5-iodobenzothiophene-2-carboxylate
    • methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
    • MDL: MFCD29163655
    • Inchi: 1S/C10H8INO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
    • InChI Key: TYHOUWWSKDYISC-UHFFFAOYSA-N
    • SMILES: C12=CC=C(I)C=C1C(N)=C(C(OC)=O)S2

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Additional information on methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate

Introduction to Methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate (CAS No. 2090987-68-9)

Methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate (CAS No. 2090987-68-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its benzothiophene core structure, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both amino and iodo substituents on the benzothiophene ring endows it with unique reactivity, making it a valuable building block for the development of novel therapeutic agents.

The benzothiophene scaffold is a prominent motif in medicinal chemistry due to its prevalence in numerous pharmacologically active compounds. Its aromatic nature and ability to form hydrogen bonds contribute to its stability and bioavailability, making it an attractive scaffold for drug design. In particular, derivatives of benzothiophene have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders.

The specific substitution pattern of methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate makes it particularly interesting for synthetic chemists. The amino group at the 3-position and the iodo group at the 5-position provide multiple sites for further functionalization, allowing for the construction of complex molecular architectures. This flexibility is crucial for designing molecules with tailored biological activities. For instance, the amino group can be coupled with carboxylic acids or other electrophiles via amide bond formation, while the iodo group can undergo cross-coupling reactions such as Suzuki or Stille couplings to introduce diverse substituents.

Recent advancements in synthetic methodologies have further enhanced the utility of this compound. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the construction of biaryl compounds, which are prevalent in many drugs. Methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate can be readily converted into various biaryl derivatives through such reactions, expanding its applications in drug discovery.

In addition to its synthetic utility, methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate has been explored in several preclinical studies. Researchers have utilized this compound as a precursor for developing small-molecule inhibitors targeting specific biological pathways. For example, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The precise arrangement of functional groups on the benzothiophene ring allows for selective binding to biological targets, thereby modulating cellular processes.

The iodo substituent at the 5-position is particularly noteworthy, as it can be readily removed or replaced through various chemical transformations. This feature makes it an excellent candidate for generating libraries of compounds for high-throughput screening (HTS). By systematically varying the substituents on the benzothiophene core, researchers can identify lead compounds with desired pharmacological properties.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Benzothiophene derivatives are no exception and have been incorporated into several approved drugs due to their favorable pharmacokinetic properties and biological activities. Methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate exemplifies how a single compound can serve as a foundation for multiple drug candidates.

The synthesis of methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate involves multi-step organic transformations that highlight modern synthetic strategies. The process typically begins with the preparation of a halogenated benzothiophene precursor, followed by selective functionalization at specific positions using reagents such as ammonia or iodine sources. Advanced techniques like flow chemistry have also been employed to improve yield and scalability.

The growing interest in this compound underscores its significance in medicinal chemistry. As research continues to uncover new therapeutic targets and mechanisms, the demand for versatile intermediates like methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate is expected to rise. Its unique structural features and reactivity make it an indispensable tool for chemists working on next-generation pharmaceuticals.

In conclusion, methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate (CAS No. 2090987-68-9) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its benzothiophene core structure, combined with strategic functional groups, makes it an ideal candidate for synthesizing biologically active molecules. The ongoing exploration of this compound's potential highlights its importance as a key intermediate in modern medicinal chemistry.

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